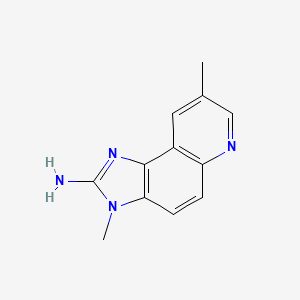
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl-: is a heterocyclic amine that belongs to the imidazoquinoline family. This compound is characterized by the presence of an imidazo ring fused to a quinoline structure, with methyl groups at positions 3 and 8, and an amino group at position 2. It is known for its mutagenic properties and has been found in cooked foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methyl isocyanide in the presence of a base, followed by cyclization to form the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in medicinal chemistry .
Biology: This compound has been studied for its mutagenic properties. It is used in research to understand the mechanisms of mutagenesis and the formation of DNA adducts .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. The mutagenic properties also make it a useful tool in cancer research .
Industry: In the industry, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- involves its interaction with DNA. It induces the formation of single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts, causing mutations and potentially leading to carcinogenesis .
Comparaison Avec Des Composés Similaires
2-Amino-3-methylimidazo(4,5-f)quinoline: Another mutagenic heterocyclic amine found in cooked foods and tobacco smoke.
2-Amino-3,4-dimethylimidazo(4,5-f)quinoline: Known for its mutagenic properties and found in cooked foods.
2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline: Similar structure with different substitution pattern.
Uniqueness: 3H-Imidazo(4,5-f)quinolin-2-amine, 3,8-dimethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 3 and 8, along with the amino group at position 2, distinguishes it from other similar compounds and contributes to its specific mutagenic and carcinogenic properties .
Propriétés
Numéro CAS |
109621-27-4 |
|---|---|
Formule moléculaire |
C12H12N4 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3,8-dimethylimidazo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C12H12N4/c1-7-5-8-9(14-6-7)3-4-10-11(8)15-12(13)16(10)2/h3-6H,1-2H3,(H2,13,15) |
Clé InChI |
CFEPPLAUXZCOJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC3=C2N=C(N3C)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


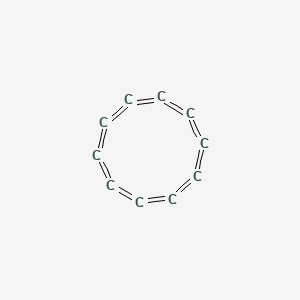
![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)






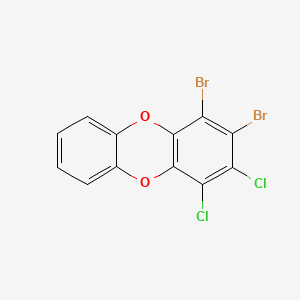
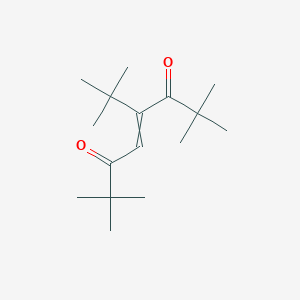

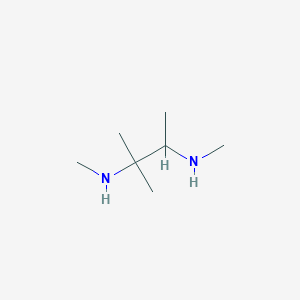
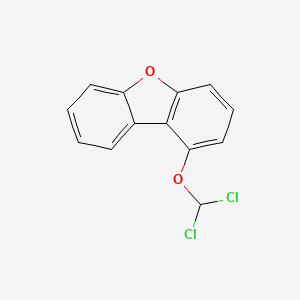
![3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol](/img/structure/B14315001.png)
